molecular formula C20H15ClN4O B8634048 N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE CAS No. 212142-09-1

N-(4-CHLOROPHENYL)-4-(PYRIDIN-4-YLMETHOXY)PHTHALAZIN-1-AMINE

Cat. No. B8634048
M. Wt: 362.8 g/mol
InChI Key: XQWUGAHFGVVZTD-UHFFFAOYSA-N
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Patent
US06903101B1

Procedure details

The general procedure used for the preparation of Example 3 was used in step 1 of the preparation of Example 4 from 1-chloro-4-(4-chlorophenylamino)phthalazine and 4-pyridyl-carbinol; (87% yield). TLC (20% acetone/dichloromethane): Rf=0.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)=[N:4][N:3]=1.[N:20]1[CH:25]=[CH:24][C:23]([CH2:26][OH:27])=[CH:22][CH:21]=1>CC(C)=O.ClCCl>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([NH:12][C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:2]([O:27][CH2:26][C:23]3[CH:24]=[CH:25][N:20]=[CH:21][CH:22]=3)=[N:3][N:4]=2)=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)NC1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The general procedure used for the preparation of Example 3

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)NC1=NN=C(C2=CC=CC=C12)OCC1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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